molecular formula C38H52N10O8.2H2O B1141738 Collagenase Chromophore-Substrate CAS No. 118081-33-7

Collagenase Chromophore-Substrate

Cat. No. B1141738
M. Wt: 812.92
InChI Key:
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Description

Collagenase Chromophore-Substrate is a compound with the molecular formula C38H56N10O101. It is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.



Synthesis Analysis

While specific synthesis methods for Collagenase Chromophore-Substrate were not found in the search results, collagenases are known to play a key role in diverse physiological and pathophysiological processes4. They are capable of digesting triple-helical collagen under physiological conditions4.



Molecular Structure Analysis

The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The structure of collagenase G from Clostridium histolyticum has been studied, and a conformational two-state model of bacterial collagenolysis has been proposed5. In this model, recognition and unraveling of collagen microfibrils into triple helices, as well as unwinding of the triple helices, are driven by collagenase opening and closing5.



Chemical Reactions Analysis

Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues23. The digestion of the colored hydrophilic substrate leads to the colored fragment PAZ-Pro-Leu-OH (II) and the colorless tripeptide H-GJy-Pro-D-Arg-OH (III)23.



Physical And Chemical Properties Analysis

The molecular weight of Collagenase Chromophore-Substrate is 812.9 g/mol1. The molecular formula is C38H56N10O101. More detailed physical and chemical properties were not found in the search results.


Scientific Research Applications

Safety And Hazards

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVBRODNGRBBH-ZQJCSZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746747
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Collagenase Chromophore-Substrate

CAS RN

118081-33-7
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
22
Citations
KH Kaidbey, AK Kurban, K Tenekjian - Archiv für dermatologische …, 1971 - Springer
… The collagenolytic activity of the resultant homogenate was then determined by incubating 1 ml aliquots with 1 ml of the chromophore substrate (collagenase chromophore substrate A, …
Number of citations: 2 link.springer.com
E Jankowska-Steifer, G Martirosian, A Ekiel… - World Journal of …, 2011 - Springer
… histolyticum culture-supernatants obtained from equal density cultures of all studied strains, was determined with Collagenase Chromophore-Substrate Kit (for quantitative Collagenase-…
Number of citations: 11 link.springer.com
C Di Natale, D De Rosa, M Profeta… - Journal of Materials …, 2021 - pubs.rsc.org
… In particular, three batches of each sample were incubated with the collagenase chromophore substrate for 15 min and the resulting peptide, formed upon collagenase activity, was …
Number of citations: 25 pubs.rsc.org
V Onesto, C Di Natale, M Profeta, PA Netti… - Progress in …, 2020 - Springer
… To validate the activity of enzyme inside microneedles, “collagenase chromophore substrate… contact for 15 min with the collagenase chromophore substrate and the cleaved peptide was …
Number of citations: 27 link.springer.com
E Koren, S Milković - Reproduction, 1973 - rep.bioscientifica.com
A peptidase capable of splitting synthetic collagenase substrate and collagen peptides, `collagenase-like' peptidase, has been discovered in human semen, rat and bull epididymal …
Number of citations: 46 rep.bioscientifica.com
S Tarasuntisuk, T Patipong, T Hibino… - Letters in applied …, 2018 - academic.oup.com
… HEWL collagenase from Clostridium histolyticum, collagenase chromophore‐substrate (4‐phenylazobenzyloxycarbonyl‐Pro‐Leu‐Gly‐Pro‐d‐Arg‐OH dihydrate) and endotoxin‐free …
Number of citations: 32 academic.oup.com
김윤택 - 2015 - oak.jejunu.ac.kr
Fucoidan isolated from the cultured Korean brown seaweed sporophyll (Miyeokgui) Undaria pinnatifida (Miyeok) is an interesting polysaccharide due to its various biological activities. …
Number of citations: 0 oak.jejunu.ac.kr
S Khemiri, N Khelifi, C Messaoud, I Smaali - Biocatalysis and Agricultural …, 2023 - Elsevier
Microalgae are an important source of biologically active metabolites and hold prominence towards pharmaceutical and nutraceutical applications. The current research focused on the …
Number of citations: 2 www.sciencedirect.com
JW Kim, JH Hong - 2021 - e-jkfn.org
In this study, the antioxidant, skin whitening, and anti-wrinkle effects of fractions from Agastache rugosa were evaluated. The 70% ethanol extract of Agastache rugosa was fractionated …
Number of citations: 3 www.e-jkfn.org
G Rocasalbas Lozano - 2012 - upcommons.upc.edu
Chronic wounds including pressure, venous, arterial and diabetic neuropathic ulcers, represent a significant burden to the healthcare system. These different chronic wound types do …
Number of citations: 2 upcommons.upc.edu

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